Electronic Band Gap: NaZnCl₃ (3.91 eV) vs. LiZnCl₃ (3.82 eV) Predicted by DFT
DFT calculations using the TB-mBJ potential predict that NaZnCl₃ possesses a wider indirect (R-Γ) band gap of 3.91 eV compared to 3.82 eV for its closest structural analog, LiZnCl₃, confirming both are wide-band-gap semiconductors but with a quantifiable 0.09 eV difference [1].
| Evidence Dimension | Predicted Indirect (R-Γ) Electronic Band Gap |
|---|---|
| Target Compound Data | 3.91 eV |
| Comparator Or Baseline | LiZnCl₃: 3.82 eV |
| Quantified Difference | +0.09 eV (≈2.4% wider gap for NaZnCl₃) |
| Conditions | DFT calculations using WIEN2K code with TB-mBJ exchange-correlation potential; centrosymmetric cubic chloroperovskite structure. |
Why This Matters
For applications in UV optoelectronics, scintillators, or power electronics, a 0.09 eV difference in the band gap can shift the absorption edge and directly influence device design, optical transparency window, and material selection requirements.
- [1] Umar, M. et al. (2024). Computational investigations of the structural, optoelectronic, and elastic properties of centrosymmetric ternary chloroperovskites QZnCl3 (Q = Li and Na) compounds for potential energy applications. Optical and Quantum Electronics, 56, 513. View Source
